molecular formula C7H12N4O B15226159 2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one CAS No. 857036-31-8

2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one

Cat. No.: B15226159
CAS No.: 857036-31-8
M. Wt: 168.20 g/mol
InChI Key: DWQUYTFVTFFSSK-UHFFFAOYSA-N
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Description

2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one is a bicyclic heterocyclic compound featuring a pyrazolo-pyridazine core with amino substituents at the 2- and 3-positions. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

CAS No.

857036-31-8

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

1,2-diamino-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-3-one

InChI

InChI=1S/C7H12N4O/c8-5-6(9)10-3-1-2-4-11(10)7(5)12/h1-4,8-9H2

InChI Key

DWQUYTFVTFFSSK-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=O)C(=C(N2C1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the pyrazolopyridazine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrazolopyridazines .

Scientific Research Applications

It appears that "2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one" is a chemical compound with the molecular formula C7H12N4OC_7H_{12}N_4O and a molecular weight of 168.196 . The CAS number for this compound is 857036-31-8 .

While the search results do not provide specific applications for "2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one," they do offer information about the applications of related compounds, namely pyridazinones and pyrazoles.

Applications of Pyridazinone Derivatives

  • Analgesic and Anti-inflammatory Activity Many pyridazinone derivatives have demonstrated analgesic and anti-inflammatory properties . Some examples include:
    • 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives, which have good analgesic activity without causing ulcers .
    • 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinone derivatives, which have potent analgesic activity with negligible side effects compared to NSAIDs .
    • 3-O-substituted benzyl pyridazinone derivatives, which have exhibited potent anti-inflammatory activity .
    • Amide derivatives of [6-(3,5-dimethyl-4-chloro-1-pyrazolyl)-3(2H)-... methanesulfonyl-phenyl)-2H-pyridazin-3-one (ABT-963), which is a selective COX-2 inhibitor with high oral anti-inflammatory activity and gastric safety in vivo .
  • Other Activities
    • 4,6-diphenyl-2-[3-(4-arylpiperazin-1-yl)propyl]-3(2H)-pyridazinones have shown more potency than acetaminophen and noramidopyrine in a p-benzoquinone-induced writhing test .
    • Certain 6-substituted-pyridazinones and 4,6-diphenyl-3(2H)-pyridazinones have also exhibited analgesic activity .

Applications of Pyrazole Derivatives

  • Anti-inflammatory Activity Pyrazole derivatives have demonstrated anti-inflammatory activity . For instance, some tetrasubstituted pyrazolines have shown anti-inflammatory activity . Additionally, a series of pyrazole derivatives were evaluated in vivo for their anti-inflammatory activity, with some compounds showing comparable activity to standard anti-inflammatory drugs .
  • DHODH Inhibition Certain 2-(3-alkoxy-1H-pyrazol-1-yl)azines have been found to inhibit human dihydroorotate dehydrogenase (DHODH) . These compounds were studied for their ability to inhibit measles virus replication, with some showing high activity .

Possible areas of applications
Based on the information of the search results, "2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one" could be investigated for uses including:

  • Analgesic and anti-inflammatory applications
  • Inhibition of human dihydroorotate dehydrogenase (DHODH)

Mechanism of Action

The mechanism by which 2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is distinguished by its diamino substituents, which contrast with other analogs bearing methyl, methoxy, or aryl groups. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (NMR, IR) Synthesis Yield
2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one 2-NH2, 3-NH2 Calculated: ~194.2 Not reported Expected: NH2 peaks (δ 4.5–5.5 ppm in ¹H NMR), C=O stretch (~1645 cm⁻¹) Not reported
3-Methyl-1H-pyrazolo[1,2-a]pyridazin-1-one (15) 3-CH3 180.2 Not reported ¹H NMR: δ 2.20 (s, CH3); IR: 1645 cm⁻¹ (C=O) 16%
7-Methoxy-3-methyl-7,8-dihydro-1H-pyrazolo[1,2-a]pyridazin-1-one (16a) 3-CH3, 7-OCH3 194.2 Oil ¹H NMR: δ 3.31 (s, OCH3); IR: 1085 cm⁻¹ (C-O) 42%
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Cyano, nitro, ester groups 574.5 243–245 ¹H NMR: δ 7.5–8.1 (Ar-H); IR: 2220 cm⁻¹ (C≡N) 51%

Key Observations :

  • Amino vs. Methyl/Methoxy Groups: The diamino substituents in the target compound likely enhance polarity and hydrogen-bonding capacity compared to the hydrophobic methyl or electron-donating methoxy groups in compounds 15 and 16a. This could improve solubility and receptor-binding affinity in biological systems.
  • Ring System Differences: The tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., 1l) feature an imidazole ring fused to pyridine, contrasting with the pyrazolo-pyridazine core. The imidazole derivatives exhibit higher molecular weights and melting points due to extended conjugation and nitro/cyano substituents .

Spectral and Physicochemical Properties

  • ¹H NMR Shifts: The methoxy group in 16a causes a distinct singlet at δ 3.31, whereas methyl groups (e.g., δ 2.20 in 15) are upfield. The target compound’s amino groups would likely exhibit broad peaks in the δ 4.5–5.5 range, absent in other analogs .
  • IR Spectroscopy: All compounds show C=O stretches near 1645 cm⁻¹, but the cyano group in 1l generates a sharp peak at 2220 cm⁻¹, absent in pyrazolo-pyridazines .
  • Melting Points: The tetrahydroimidazo derivatives (215–245°C) have significantly higher melting points than the oily 16a, likely due to crystalline packing enhanced by nitro and cyano groups .

Biological Activity

2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one (CAS: 857036-31-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on various research findings.

  • Molecular Formula : C7H12N4O
  • Molecular Weight : 168.2 g/mol
  • CAS Number : 857036-31-8

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazole derivatives, including 2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance:

  • Mechanism of Action : Pyrazole derivatives have been shown to inhibit key signaling pathways involved in tumor growth and survival, such as the BRAF(V600E) and EGFR pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes like COX-2 .

Antimicrobial Activity

Research indicates that some pyrazole derivatives possess significant antimicrobial activity against a range of pathogens. For example:

  • Activity Spectrum : Studies have reported antifungal and antibacterial activities associated with pyrazole compounds, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one is crucial for optimizing its biological activity. Key modifications in the chemical structure can lead to enhanced potency and selectivity against specific targets.

Modification Effect on Activity
Substitution at N positionIncreased antitumor activity
Alteration of side chainsEnhanced anti-inflammatory effects

Study 1: Antitumor Efficacy

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives demonstrated significant cytotoxic effects. The combination of these compounds with doxorubicin showed a synergistic effect in inhibiting cell proliferation .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The results indicated that these compounds effectively reduced the levels of inflammatory markers in vitro and in vivo models .

Q & A

Q. Advanced Considerations

  • Regioselectivity control : The ratio of isomers (e.g., 16a:16b = 78:22) depends on reaction conditions (solvent, base strength). Adjusting temperature and catalyst (e.g., K₂CO₃ vs. LiAlH₄) can shift product distribution .
  • Yield optimization : Low yields (e.g., 16%) may result from competing side reactions; purification via column chromatography or recrystallization is critical .

Q. Table 1: Synthetic Conditions and Yields

PrecursorReagents/ConditionsProductYieldKey Reference
10b/11bK₂CO₃, MeOH, reflux15, 16a/16b16–42%
DISN/DAMNp-TsOH or Et₃N, THFPyrazine derivatives70%

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Q. Basic Characterization Techniques

  • ^1H/^13C NMR : Assign peaks using chemical shift databases. For example, tetrahydroimidazo[1,2-a]pyridine derivatives show characteristic shifts for NH₂ (~5.0–6.0 ppm) and aromatic protons (~7.0–8.5 ppm) .
  • HRMS : Validate molecular formulas (e.g., [M+H]⁺) with ≤2 ppm mass error .

Q. Advanced Conflict Resolution

  • Isomer differentiation : Use NOESY or COSY NMR to distinguish regioisomers (e.g., methoxy group position in 16a vs. 16b) .
  • X-ray crystallography : Resolve ambiguities in tautomeric forms or hydrogen bonding networks .

Q. Table 2: Representative NMR Data

Proton/CarbonChemical Shift (ppm)AssignmentReference
NH₂ (^1H)5.2–6.1Amino group
C=O (^13C)165–170Ketone carbon

What strategies are effective for enhancing the compound's stability under acidic or oxidative conditions?

Q. Basic Stability Assessment

  • pH-dependent degradation studies : Monitor decomposition via HPLC at pH 1–14 to identify labile functional groups (e.g., amino or carbonyl groups) .
  • Oxidative stability : Test with H₂O₂ or KMnO₄; use antioxidants (e.g., BHT) if degradation occurs .

Q. Advanced Stabilization Methods

  • Protective group chemistry : Acetylate amino groups to reduce reactivity during storage .
  • Solid-state engineering : Co-crystallize with stabilizing agents (e.g., succinic acid) to enhance thermal stability .

How can computational modeling predict the biological activity of 2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one derivatives?

Q. Advanced Methodological Approach

  • Docking studies : Use MOE or AutoDock to simulate binding to target proteins (e.g., kinases or GPCRs). For example, pyrazolo[3,4-b]pyrazine derivatives showed high activity in docking with COX-2 .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridazine ring) with IC₅₀ values .

Q. Table 3: Key Computational Parameters

SoftwareTarget ProteinBinding Affinity (kcal/mol)Reference
MOE 2008COX-2-9.2

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Q. Advanced Process Chemistry

  • By-product formation : Optimize stoichiometry and reaction time to minimize side products (e.g., over-alkylation) .
  • Solvent selection : Replace methanol with DMF or THF for better solubility in large batches .

How do steric and electronic effects influence the reactivity of the pyridazine ring in cross-coupling reactions?

Q. Advanced Mechanistic Insights

  • Suzuki-Miyaura coupling : Electron-deficient pyridazines undergo faster coupling with aryl boronic acids. Steric hindrance at the 3-position slows reactivity .
  • Buchwald-Hartwig amination : Use bulky ligands (e.g., XPhos) to prevent β-hydride elimination in C-N bond formation .

What analytical techniques are critical for quantifying trace impurities in this compound?

Q. Basic Quality Control

  • HPLC-PDA : Detect impurities ≥0.1% using C18 columns and acetonitrile/water gradients .
  • LC-MS/MS : Identify degradation products with high sensitivity .

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